N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Description
N-(4-Fluorophenyl)-4-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a fluorophenyl group attached via an amide linkage and a 4-methylbenzenesulfonamido substituent at the para position of the benzamide core.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOMRJBTLIBDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the following steps:
Formation of the sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate base.
Amidation reaction: The sulfonyl chloride is then reacted with 4-fluoroaniline to form the sulfonamide linkage.
Coupling reaction: Finally, the product is coupled with benzoyl chloride under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The fluorine atom may enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Modifications
4-Methyl-N-{4-[4-(Methylsulfonyl)Piperazinyl]Phenyl}Benzamide ()
- Key Differences :
- The sulfonamide group in the target compound is replaced with a methylsulfonyl-piperazine moiety.
- Piperazine rings enhance water solubility and may influence receptor binding due to their basic nitrogen atoms.
- Implications :
- The piperazine substituent in ’s compound likely improves bioavailability compared to the hydrophobic 4-methylbenzenesulfonamido group in the target compound.
- Target specificity may differ; piperazine derivatives often interact with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide ()
- Key Differences: A methylene spacer separates the fluorophenyl group from the benzamide core, unlike the direct amide linkage in the target compound. The sulfonamide is an aminosulfonyl group (-SO₂NH₂) instead of a 4-methylbenzenesulfonamido.
- The aminosulfonyl group could increase hydrogen-bonding capacity, improving target affinity but possibly reducing metabolic stability .
Analogs with Varied Aromatic Substituents
4-Chloro-N-(4-Methoxy-2-Nitrophenyl)Benzamide ()
- Key Differences :
- Substituted with chloro, methoxy, and nitro groups on the phenyl rings.
- Lacks the sulfonamide moiety entirely.
- Implications: Electron-withdrawing nitro groups may reduce electron density, altering interactions with hydrophobic enzyme pockets. The absence of sulfonamide suggests divergent mechanisms, possibly targeting non-enzymatic pathways like oxidative stress .
N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-Morpholin-4-ylSulfonylBenzamide ()
- Key Differences :
- Incorporates a pyrimidine ring and morpholine sulfonyl group.
- Dual sulfonamide/sulfonyl groups may enhance multi-target activity.
- Morpholine sulfonyl groups improve solubility but may introduce steric clashes in tight binding sites .
Biological Activity
N-(4-Fluorophenyl)-4-(4-methylbenzenesulfonamido)benzamide, also known by its CAS number 727-31-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 265.30 g/mol
- IUPAC Name : N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- InChI Key : AJIDBRPPICAPET-UHFFFAOYSA-N
These properties indicate its structural complexity, which may contribute to its biological effects.
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known to inhibit carbonic anhydrase, an enzyme implicated in several physiological processes.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Specifically, compounds with fluorophenyl substitutions showed enhanced potency against certain cancer cell lines, suggesting that this compound may possess similar effects.
Case Studies
- In Vitro Studies : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical mediators of apoptosis.
- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups. The mechanism was hypothesized to involve inhibition of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
- Synergistic Effects : Further research indicated that combining this compound with other chemotherapeutic agents resulted in synergistic effects, enhancing overall efficacy against resistant cancer strains.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Human cancer cell lines | Induced apoptosis; activated caspase pathways |
| In Vivo | Mouse tumor models | Reduced tumor size; inhibited angiogenesis |
| Combination Therapy | Various cancer types | Enhanced efficacy when used with other chemotherapeutics |
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-4-(4-methylbenzenesulfonamido)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential amide bond formation and sulfonylation. A common approach includes:
- Step 1 : Coupling 4-fluorophenylamine with a benzoyl chloride derivative under Schotten-Baumann conditions (pH 9–10, 0–5°C) .
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at room temperature .
- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC. Validate purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., δ 7.8 ppm for sulfonamide protons) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹⁹F NMR (δ -110 to -115 ppm for fluorophenyl) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., P2₁/c space group, as seen in structurally similar sulfonamides) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 323.35 .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and PBS (pH 7.4) using UV-Vis spectroscopy (λ ~260 nm). Typical solubility is <10 µM in aqueous buffers, necessitating formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Sulfonamide bonds are prone to hydrolysis under acidic conditions (pH <3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modifications :
- Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., CF₃) to improve target binding (e.g., kinase inhibition assays) .
- Sulfonamide Linker : Introduce methyl groups to enhance metabolic stability (e.g., CYP450 inhibition assays) .
- Assays : Use IC₅₀ profiling against target enzymes (e.g., carbonic anhydrase) and compare with analogs (e.g., 4-nitrobenzenesulfonamide derivatives) .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; ΔG < -9 kcal/mol suggests strong binding) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for sulfonamide reactivity .
- ADMET Prediction : SwissADME for logP (~3.2) and BBB permeability (CNS MPO score <4 indicates poor penetration) .
Q. How can contradictory biological data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Standardize Assays : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate across cell lines (e.g., HepG2 vs. HEK293) .
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Batch Analysis : Check synthetic batches for impurities (e.g., des-fluoro byproducts via LC-MS) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer IV/PO in rodents (10 mg/kg) and measure plasma half-life (t₁/₂ ~2–4 hr) using LC-MS/MS .
- Efficacy Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with biweekly dosing. Monitor tumor volume and compare to 5-FU controls .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 28-day exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
